molecular formula C12H18F2O4 B1377236 Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate CAS No. 1225532-89-7

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Cat. No. B1377236
M. Wt: 264.27 g/mol
InChI Key: WCVUOEKAMOJPKV-UHFFFAOYSA-N
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Patent
US08871756B2

Procedure details

A mixture of 3,3-difluoro-cyclobutane-1,1-dicarboxylic acid diisopropyl ester (5.00 g, 18.9 mmol) and sodium hydroxide (3.00 g, 75.7 mmol) in methanol (20 ml) was stirred at room temperature overnight. The formed off-white solid was collected by filtration, washed with ethyl acetate, and dissolved in water. The aqueous solution was acidified with hydrochloric acid (3 N) to pH 3-4. The mixture was concentrated in vacuo to afford 6.293 g of the crude 3,3-difluorocyclobutane-1,1-dicarboxylic acid as a white solid, which was used for next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([C:7]1([C:13]([O:15]C(C)C)=[O:14])[CH2:10][C:9]([F:12])([F:11])[CH2:8]1)=[O:6])(C)C.[OH-].[Na+]>CO>[F:11][C:9]1([F:12])[CH2:10][C:7]([C:5]([OH:6])=[O:4])([C:13]([OH:15])=[O:14])[CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)OC(=O)C1(CC(C1)(F)F)C(=O)OC(C)C
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed off-white solid was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1(CC(C1)(C(=O)O)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.293 g
YIELD: CALCULATEDPERCENTYIELD 184.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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